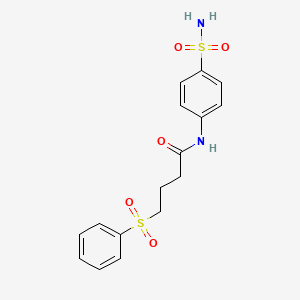

4-(phenylsulfonyl)-N-(4-sulfamoylphenyl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(phenylsulfonyl)-N-(4-sulfamoylphenyl)butanamide is a chemical compound that has been widely studied in the field of medicinal chemistry. It is commonly referred to as PSB-1115 and is known for its potential therapeutic applications.

Applications De Recherche Scientifique

Desalination Membrane Development

A study focused on synthesizing Poly[(4-aminophenyl)sulfonyl]butanediamide (PASB) polymers to develop Polysulfone composite membranes for desalination purposes. These membranes demonstrated hydrophilic properties, enhancing water flux while achieving salt rejection rates up to 52%. The research aimed to address the need for efficient water purification solutions, indicating the potential of sulfonamide polymers in environmental applications (Padaki et al., 2013).

Antibiotic Modulation

4-(Phenylsulfonyl) morpholine, a sulfonamide derivative, was explored for its antimicrobial properties and its ability to modulate antibiotic activity against resistant bacterial strains. It showed significant modulatory effects, particularly in enhancing the efficacy of amikacin against Pseudomonas aeruginosa. This study highlights the therapeutic potential of sulfonamide compounds in combating antibiotic resistance, a growing concern in medical science (Oliveira et al., 2015).

Nanofiltration Membrane Enhancement

Research into novel sulfonated thin-film composite nanofiltration membranes has shown that incorporating sulfonated aromatic diamine monomers can significantly improve water flux without compromising dye rejection. This development is crucial for the treatment of industrial dye effluents, suggesting sulfonamide derivatives play a vital role in advancing membrane technology for environmental protection (Liu et al., 2012).

Catalysis in Organic Synthesis

A study introduced a novel N-sulfonated Brönsted acidic catalyst for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation. This catalyst showcased efficiency in organic synthesis under solvent-free conditions, highlighting the versatility of sulfonamide-based catalysts in green chemistry and sustainable manufacturing processes (Goli-Jolodar et al., 2016).

Enzyme Inhibition for Therapeutic Applications

Sulfamide-based compounds have been identified as potent enzyme inhibitors with applications in designing therapeutic agents for diseases such as cancer and infectious diseases. These compounds show high affinity for target enzymes, offering a pathway for the development of novel drugs with improved efficacy and specificity (Winum et al., 2006).

Mécanisme D'action

Target of Action

The primary target of the compound 4-(benzenesulfonyl)-N-(4-sulfamoylphenyl)butanamide, also known as 4-(phenylsulfonyl)-N-(4-sulfamoylphenyl)butanamide, is Human Carbonic Anhydrase II . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

The compound binds to the active site of the enzyme, inhibiting its activity

Biochemical Pathways

The inhibition of Carbonic Anhydrase II affects several biochemical pathways. This enzyme plays a crucial role in maintaining acid-base balance in the body, participating in transport of carbon dioxide and ions across biological membranes, and in various biosynthetic reactions . The inhibition of this enzyme can therefore have wide-ranging effects on these processes.

Result of Action

The inhibition of Carbonic Anhydrase II by this compound could potentially lead to a decrease in the transport of carbon dioxide and ions across biological membranes, and a disruption of acid-base balance in the body . .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the activity of Carbonic Anhydrase II, and thus the efficacy of its inhibitors, can be affected by changes in pH and temperature .

Propriétés

IUPAC Name |

4-(benzenesulfonyl)-N-(4-sulfamoylphenyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5S2/c17-25(22,23)15-10-8-13(9-11-15)18-16(19)7-4-12-24(20,21)14-5-2-1-3-6-14/h1-3,5-6,8-11H,4,7,12H2,(H,18,19)(H2,17,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIGRDFQZACEDCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(phenylsulfonyl)-N-(4-sulfamoylphenyl)butanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2989400.png)

![2-chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B2989403.png)

![5-[(chloroacetyl)amino]-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide](/img/structure/B2989409.png)

![1-ethyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2989412.png)

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B2989419.png)